ethyl 5-methoxy-3-[(E)-(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Esterification and Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters
Scientific Research Applications
ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Serotonin: A neurotransmitter derived from tryptophan with important functions in the brain
ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE stands out due to its unique combination of the indole and furo[3,4-c]pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl (3Z)-3-[(3-hydroxy-6-methyl-4-oxo-5H-furo[3,4-c]pyridin-1-yl)methylidene]-5-methoxyindole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-4-28-21(26)18-13(12-8-11(27-3)5-6-15(12)23-18)9-16-14-7-10(2)22-19(24)17(14)20(25)29-16/h5-9,25H,4H2,1-3H3,(H,22,24)/b13-9- |
InChI Key |
HXPPLTNXOQQQML-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)C\1=NC2=C(/C1=C/C3=C4C=C(NC(=O)C4=C(O3)O)C)C=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C1=CC3=C4C=C(NC(=O)C4=C(O3)O)C)C=C(C=C2)OC |
Origin of Product |
United States |
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